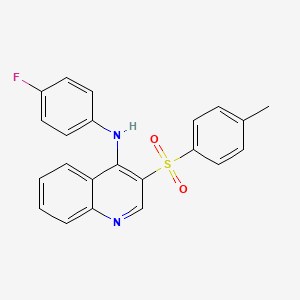

N-(4-fluorophenyl)-3-tosylquinolin-4-amine

Description

N-(4-fluorophenyl)-3-tosylquinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-fluorophenyl and tosyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S/c1-15-6-12-18(13-7-15)28(26,27)21-14-24-20-5-3-2-4-19(20)22(21)25-17-10-8-16(23)9-11-17/h2-14H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPMCCCHCFANEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-tosylquinolin-4-amine typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-fluorophenyl and tosyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including N-(4-fluorophenyl)-3-tosylquinolin-4-amine, demonstrate significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study published in Frontiers in Pharmacology demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research into this compound as an anticancer agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Quinoline derivatives are known to exhibit activity against a range of bacterial strains.

- Data Table: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

This table illustrates the potential effectiveness of this compound against common pathogens.

Inhibition of Enzymatic Activity

The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to inflammation or cancer progression.

- Case Study : Research indicated that similar compounds effectively inhibited phosphodiesterase enzymes, leading to reduced inflammatory responses in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Fluorescent Probes

Due to its unique structural features, this compound can be utilized as a fluorescent probe in various analytical techniques, including bioimaging and sensing applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

- N-(3-chloro-4-fluorophenyl)acetamide

- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide

- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide

Uniqueness: N-(4-fluorophenyl)-3-tosylquinolin-4-amine stands out due to its unique combination of the 4-fluorophenyl and tosyl groups, which confer enhanced chemical stability and biological activity. This makes it a versatile compound with a wide range of applications in scientific research and industry.

Biological Activity

N-(4-fluorophenyl)-3-tosylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a quinoline scaffold, which is known for its broad spectrum of biological activities. The synthesis of this compound typically involves the reaction of 4-fluoroaniline with tosylated quinoline derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : 4-fluoroaniline and tosylated quinoline.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield and purity.

- Purification : Post-reaction, the compound is purified using techniques like recrystallization or chromatography.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antileishmanial agent, among other activities.

Antileishmanial Activity

Recent studies have highlighted the compound's efficacy against Leishmania species. In particular, derivative compounds similar to this compound have shown promising results:

- Inhibitory Concentration (IC50) : The IC50 values for related compounds were found to be as low as 1 µM against L. amazonensis, indicating potent antileishmanial activity .

- Mechanism of Action : The proposed mechanism involves multi-target action, leading to mitochondrial membrane depolarization, accumulation of reactive oxygen species (ROS), and induction of apoptosis-like cell death in parasites .

Other Biological Activities

Beyond antileishmanial effects, compounds within this chemical class have demonstrated various biological properties:

- Antimicrobial : Quinoline derivatives are well-documented for their antibacterial and antifungal activities .

- Antitumor : The structure has been associated with anticancer properties, likely through inhibition of key signaling pathways involved in tumor growth .

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which could be relevant in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives:

- Study on Antileishmanial Activity :

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antileishmanial | 1 | Mitochondrial depolarization, ROS accumulation |

| Related Quinoline Derivative 1 | Antimicrobial | 5 | Cell membrane disruption |

| Related Quinoline Derivative 2 | Antitumor | 10 | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.